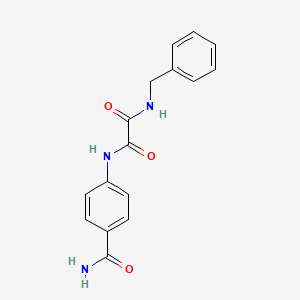![molecular formula C19H19BrN2OS B2801605 8-bromo-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019149-55-3](/img/structure/B2801605.png)
8-bromo-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a cyclic structure, as indicated by the term “dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine” in its name . It contains a bromine atom (indicated by “8-bromo”), a 3,5-dimethylphenyl group, and a thione group (indicated by “-thione” which implies the presence of a sulfur atom).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to its cyclic nature and the various groups attached to it. The presence of the bromine atom, the 3,5-dimethylphenyl group, and the thione group would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the groups it contains. For this compound, properties such as solubility, melting point, boiling point, and reactivity would be influenced by factors like the presence of the bromine atom, the 3,5-dimethylphenyl group, and the thione group .Aplicaciones Científicas De Investigación
Chemical Transformations and Reactions
- Unexpected Transformations : Sedova et al. (2017) studied the unexpected transformations of related compounds in DMSO solution and boiling ethanol, observing slow isomerization and deacetylation, respectively (Sedova, Krivopalov, & Shkurko, 2017).
- Crystal Structure Analysis : Gumus et al. (2019) conducted crystal structure and Hirshfeld surface analysis on derivatives, elucidating the molecular interactions and arrangement in crystals (Gumus et al., 2019).
Synthesis and Structural Studies
- Biginelli Reaction and Solvent Effects : Sedova et al. (2014) explored the Biginelli reaction for synthesizing related compounds, noting diastereomer formation and solvent-dependent transformations (Sedova, Krivopalov, & Gatilov, 2014).
- Synthesis of Novel Compounds : Rajanarendar et al. (2008) achieved the synthesis of novel compounds linked with isoxazole, demonstrating the versatility and potential applications in chemical synthesis (Rajanarendar, Reddy, & Srinivas, 2008).
Applications in Biological Studies
- Antimicrobial and Anti-Proliferative Activities : Al-Wahaibi et al. (2021) synthesized N-Mannich bases of related compounds, assessing their antimicrobial and anti-proliferative activities, showing potential in medical research (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
- Pharmacological Study : Rasool et al. (2016) synthesized molecules bearing multiple functional groups, including 2,4-dimethylphenoxy, to study their antibiotic and lipoxygenase activity, highlighting the compound's relevance in pharmacology (Rasool, Aziz‐ur‐Rehman, Abbasi, Siddiqui, & Shah, 2016).
Photochemical Studies
- Photochemical Transformations : Lohray and George (1961) presented results on the phototransformations of oxadiazepinones, providing insight into the photochemical behavior of similar compounds (Lohray & George, 1961).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2OS/c1-11-6-12(2)8-14(7-11)22-18(24)21-16-10-19(22,3)23-17-5-4-13(20)9-15(16)17/h4-9,16H,10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUKKGYYKMXWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2801523.png)

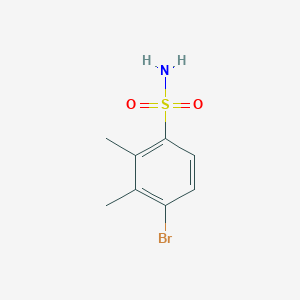
![methyl 4-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2801528.png)
![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B2801529.png)
![(E)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-N-methyl-2-propenamide](/img/structure/B2801530.png)
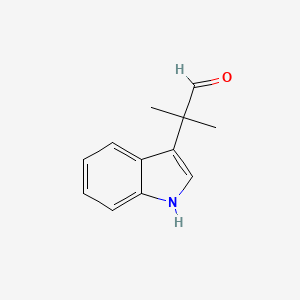
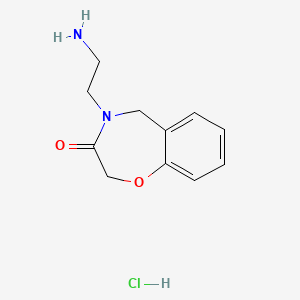
![1,7-dimethyl-9-phenyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
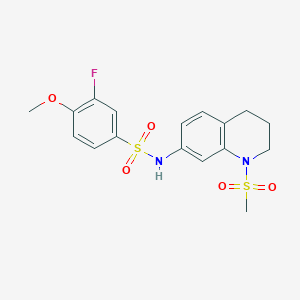
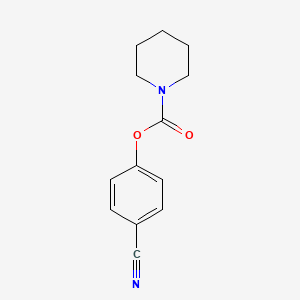
![n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2801542.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-isopropoxyphenyl)acetamide](/img/structure/B2801543.png)
